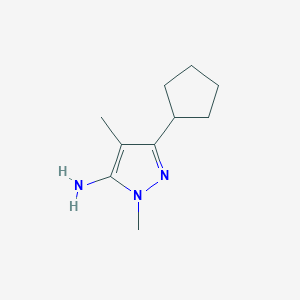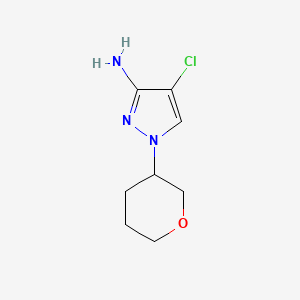
1-Isocyanato-3-(vinylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-3-(vinylsulfonyl)benzene is an organic compound characterized by the presence of both isocyanate and vinylsulfonyl functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(vinylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(vinylsulfonyl)aniline with phosgene to introduce the isocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction conditions often include low temperatures to control the reactivity of phosgene and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-3-(vinylsulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Addition: The vinylsulfonyl group can participate in electrophilic addition reactions, particularly with nucleophiles like thiols and amines.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Electrophilic Addition: Reagents like thiols or amines, often in the presence of a base to facilitate the reaction.
Substitution Reactions: Electrophiles such as halogens or nitro groups, often under acidic or basic conditions.
Major Products Formed:
Ureas and Carbamates: From nucleophilic addition to the isocyanate group.
Thioethers and Amines: From electrophilic addition to the vinylsulfonyl group.
Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-Isocyanato-3-(vinylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins, through covalent attachment of the isocyanate or vinylsulfonyl groups.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-isocyanato-3-(vinylsulfonyl)benzene involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can modify the structure and function of target molecules.
Vinylsulfonyl Group: Participates in addition reactions with nucleophiles, leading to the formation of new covalent bonds and potentially altering the properties of the target molecules.
Molecular Targets and Pathways:
Proteins: The isocyanate group can react with amino groups in proteins, leading to the formation of urea linkages and potential inhibition of enzyme activity.
Nucleic Acids: The vinylsulfonyl group can interact with nucleophilic sites in nucleic acids, potentially affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a vinylsulfonyl group.
1-Isocyanato-4-(vinylsulfonyl)benzene: Similar but with the vinylsulfonyl group in the para position.
Vinylsulfonylbenzene: Lacks the isocyanate group but retains the vinylsulfonyl functionality.
Uniqueness: 1-Isocyanato-3-(vinylsulfonyl)benzene is unique due to the presence of both isocyanate and vinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications
Propriétés
Formule moléculaire |
C9H7NO3S |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
1-ethenylsulfonyl-3-isocyanatobenzene |
InChI |
InChI=1S/C9H7NO3S/c1-2-14(12,13)9-5-3-4-8(6-9)10-7-11/h2-6H,1H2 |
Clé InChI |
ABXYBEGLHRDCFO-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C1=CC=CC(=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


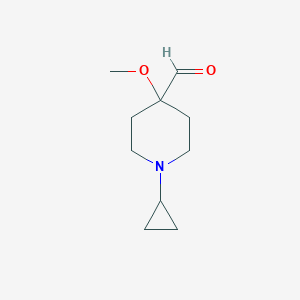
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)


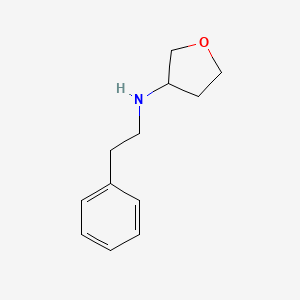
![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)

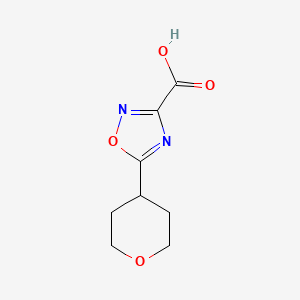
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
